Cholesteryl linoleyl ether

Description

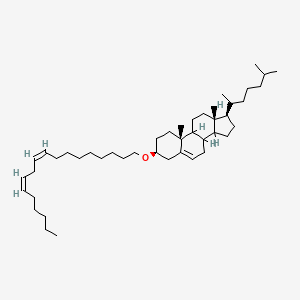

Structure

2D Structure

Properties

CAS No. |

73505-32-5 |

|---|---|

Molecular Formula |

C45H78O |

Molecular Weight |

635.1 g/mol |

IUPAC Name |

(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-[(9Z,12Z)-octadeca-9,12-dienoxy]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C45H78O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-46-39-30-32-44(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)45(42,6)33-31-43(40)44/h11-12,14-15,26,36-37,39-43H,7-10,13,16-25,27-35H2,1-6H3/b12-11-,15-14-/t37?,39-,40?,41+,42?,43?,44-,45+/m0/s1 |

InChI Key |

UAYDLSJURWSSII-IAFFPZISSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCO[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

cholesteryl linoleyl ether |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Preparation of Cholesteryl Linoleyl Ether

The synthesis of cholesteryl linoleyl ether, a non-hydrolyzable analog of cholesteryl linoleate (B1235992), is crucial for its use as a stable tracer in lipid metabolism studies. Both chemical and enzymatic strategies have been explored for its preparation, alongside methods for its radiolabeling, purification, and validation.

Advanced Analytical and Structural Characterization Techniques

Spectroscopic Methods for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of lipids like cholesteryl linoleyl ether. Both ¹H and ¹³C NMR provide atom-level information about the molecule's framework.

In ¹H NMR analysis of this compound, the spectrum can be divided into several characteristic regions. nih.gov Protons on the rigid cholesterol backbone have distinct chemical shifts from those on the flexible linoleyl ether chain. The olefinic protons (–CH=CH–) of the linoleyl chain and the C6 proton of the cholesterol core typically resonate in the downfield region, around 5.3-5.5 ppm. nih.govlibretexts.org The allylic protons, which are adjacent to the double bonds in the linoleyl chain, appear in the range of 2.0-2.8 ppm. nih.gov The numerous methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons of the aliphatic chain and the cholesterol moiety produce a complex set of signals in the upfield region, generally between 0.6 and 2.0 ppm. nih.govlibretexts.org

¹³C NMR provides complementary information, with a wider chemical shift range that allows for the resolution of individual carbon atoms. The carbons involved in the ether linkage (C-3 of cholesterol and C-1' of the linoleyl chain) have characteristic shifts in the 60-80 ppm range. oregonstate.edu The olefinic carbons of the linoleyl chain and the cholesterol ring are found further downfield, typically between 120 and 141 ppm. chemicalbook.com The aliphatic carbons of both parts of the molecule resonate in the upfield region of the spectrum. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. The values presented are typical ranges based on the analysis of cholesterol and long-chain unsaturated ethers.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cholesterol C-3 Proton (CH-O) | 3.5 - 4.0 | 70 - 80 |

| Cholesterol C-6 Olefinic Proton | ~5.35 | ~121.7 |

| Linoleyl Olefinic Protons (-CH=CH-) | 5.3 - 5.4 | 128 - 132 |

| Linoleyl Allylic Protons | 2.0 - 2.8 | 25 - 35 |

| Linoleyl Terminal Methyl Proton | ~0.88 | ~14.1 |

| Cholesterol C-18/C-19 Methyl Protons | 0.6 - 1.1 | 11 - 20 |

| Aliphatic Chain Methylene Protons | 1.2 - 1.6 | 22 - 32 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to deduce its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the specific identification and quantification of the molecule in complex mixtures. hmdb.ca

In electrospray ionization (ESI)-MS, cholesteryl esters and ethers readily form adducts, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺ ions, which can be detected. nih.govnih.gov A common and diagnostic fragmentation pathway for cholesteryl esters and ethers under collision-induced dissociation (CID) is the neutral loss of the cholesterol core (as cholestadiene), which corresponds to a loss of 368.5 Da. nih.gov This results in a prominent fragment ion corresponding to the remaining fatty ether chain.

Alternatively, a highly characteristic fragmentation involves the formation of the cholesteryl cation at a mass-to-charge ratio (m/z) of 369.3. nih.gov This ion is formed by the cleavage of the ether bond and is a signature for the presence of a cholesterol moiety. Precursor ion scanning for m/z 369.3 is a specific method used to detect all cholesteryl esters and ethers present in a sample. nih.gov For this compound, the intact sodiated molecule [M+Na]⁺ would be observed at approximately m/z 671.7. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion Description | Ionization Mode | Expected m/z |

| Sodiated Molecular Ion [M+Na]⁺ | ESI Positive | ~671.7 |

| Ammonium Adduct [M+NH₄]⁺ | ESI Positive | ~666.6 |

| Cholesteryl Cation Fragment | ESI-MS/MS | 369.3 |

| Fragment from Neutral Loss of Cholestadiene | ESI-MS/MS | [M+H - 368.5]⁺ |

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features.

The most prominent bands include the C-H stretching vibrations of the methyl and methylene groups of the aliphatic chain and the steroid nucleus, which appear in the 2850-3000 cm⁻¹ region. dur.ac.uk The presence of double bonds (C=C) in both the cholesterol ring and the linoleyl chain is indicated by a stretching vibration around 1640-1680 cm⁻¹. dur.ac.uk A crucial band for an ether is the C-O-C stretching vibration, which for aliphatic ethers, typically appears as a strong absorption in the 1150-1085 cm⁻¹ range. core.ac.uk This helps to distinguish it from a cholesteryl ester, which would show a strong carbonyl (C=O) stretch around 1735 cm⁻¹. carlroth.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkanes) | Stretch | 2850 - 2960 | Strong |

| =C-H (Alkenes) | Stretch | 3000 - 3100 | Medium |

| C=C (Alkenes) | Stretch | 1640 - 1680 | Medium, Weak |

| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound from other lipids and for assessing its purity. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of intact cholesteryl ethers. ntnu.no Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. This technique separates cholesteryl esters and ethers based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acid or ether chain. ntnu.no

A typical HPLC setup involves a C18 column (e.g., Zorbax ODS or Gemini C18) and a gradient elution system. ntnu.nooregonstate.edu The mobile phase often consists of a mixture of solvents like acetonitrile, tetrahydrofuran, and water. ntnu.no By gradually decreasing the polarity of the mobile phase (e.g., by decreasing the water content), lipids are eluted in order of increasing hydrophobicity. Unesterified cholesterol will elute earlier, followed by the various cholesteryl ethers and esters. Detection is commonly achieved using an evaporative light-scattering detector (ELSD) or mass spectrometry. nih.gov

Table 4: Typical HPLC Parameters for Cholesteryl Ether Analysis

| Parameter | Description |

| Technique | Reversed-Phase HPLC |

| Column | C18 (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile/Tetrahydrofuran and Water |

| Detector | Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Purity Assessment | >98% peak area is common for commercial standards. |

Gas Chromatography (GC) for Volatile Derivatives and Compositional Analysis

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While intact cholesteryl ethers have low volatility, GC analysis can be performed, often after chemical modification to increase volatility. However, GC is more commonly used to determine the fatty acid or fatty alcohol composition of a lipid class after hydrolysis and derivatization (e.g., to form methyl esters).

For the analysis of intact cholesteryl esters and ethers, high-temperature capillary GC is required. The choice of the stationary phase is critical. Nonpolar columns (e.g., OV-1 coated) separate the compounds primarily based on their carbon number (i.e., molecular weight). In contrast, polar columns (e.g., Silar 10C coated) separate them mainly according to their degree of unsaturation. This complementarity allows for a comprehensive analysis of complex mixtures of cholesteryl esters and ethers. Free and total cholesterol can also be determined by GC using an internal standard like campesterol.

Table 5: Gas Chromatography Columns and Their Separation Principles for Cholesteryl Esters/Ethers

| Column Type | Stationary Phase Example | Primary Separation Principle |

| Nonpolar | OV-1 | Carbon Number / Molecular Weight |

| Polar | Silar 10C | Degree of Unsaturation |

Thin-Layer Chromatography (TLC) for Initial Separations

Thin-Layer Chromatography (TLC) serves as a fundamental and effective technique for the initial separation of lipid classes, including cholesteryl ethers, from complex biological extracts. aocs.org The principle of separation is based on the differential partitioning of lipid components between a stationary phase, typically a solid adsorbent like silica (B1680970) gel, and a liquid mobile phase. aocs.org Due to their nonpolar nature, cholesteryl esters, such as this compound, have a high affinity for nonpolar mobile phases and thus migrate further up the TLC plate compared to more polar lipids like free cholesterol or phospholipids. aocs.orgnih.gov

The purity of synthesized this compound can be ascertained using TLC with a mobile phase of 5% ethyl acetate (B1210297) in chloroform, where it should appear as a single spot. ahajournals.org For separating cholesteryl ethers from other lipids in extracts, various solvent systems have been successfully employed. A common system consists of hexane, diethyl ether, and acetic acid, which effectively resolves different simple lipid classes. aocs.orgnih.gov The choice of solvent system is critical for achieving optimal separation.

Table 1: Mobile Phase Systems for TLC Analysis of Cholesteryl Ethers

| Mobile Phase Composition | Stationary Phase | Application | Reference |

|---|---|---|---|

| Hexane: Diethyl Ether: Acetic Acid (70:30:1 v/v/v) | Silica Gel | Separation of cholesteryl ethers from free cholesterol and triglycerides in cell/liver extracts. | nih.gov |

| 15% Ethyl Acetate in Benzene | Silica Gel G | Analysis of nonsaponifiable lipid extracts containing cholesteryl ethers. | ias.ac.in |

| 5% Ethyl Acetate in Chloroform | Silicic Acid | Purity assessment of synthesized ³H-cholesteryl linoleyl ether. | ahajournals.org |

After development, the separated lipid spots are visualized using various methods, such as exposure to iodine vapor or spraying with specific reagents, allowing for their identification based on their retention factor (Rf) values.

Hyphenated Techniques for Comprehensive Lipid Profiling

For more detailed structural elucidation and comprehensive profiling within complex matrices, chromatography techniques are often coupled with mass spectrometry (MS).

GC-MS and LC-MS/MS in Complex Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound.

GC-MS: High-temperature GC-MS (HTGC-MS) is particularly suited for analyzing lipophilic compounds like cholesteryl esters. nih.gov In a GC-MS analysis of lipids in human serum, cholesteryl esters were identified as the most abundant lipid class, with cholesteryl linoleate (B1235992) being a major component. avivanalytical.com Cold Electron Ionization (Cold EI) GC-MS methods can provide molecular ion information for lipid identification, with cholesteryl esters typically showing a characteristic fragment ion at m/z=368. avivanalytical.com The analysis can be rapid, with methods capable of profiling a wide range of lipids, including cholesteryl esters, in as little as 10 minutes. avivanalytical.com

LC-MS/MS: Reverse-phase LC-MS has emerged as a robust, high-throughput method for quantifying cholesteryl esters. nih.govbiorxiv.org A significant challenge in the analysis of neutral lipids like cholesteryl esters is their poor ionization efficiency. nih.govbiorxiv.org However, using ammonium adducts in electrospray ionization (ESI), cholesteryl esters readily and characteristically fragment to produce a highly abundant product ion corresponding to the cholesteryl cation at a mass-to-charge ratio (m/z) of 369.3. biorxiv.orgnih.gov This common fragment allows for the use of a precursor ion scan for m/z 369.3, which selectively detects all cholesteryl ester species present in a sample. nih.gov Studies using targeted LC-MS/MS have consistently found that cholesteryl linoleate (CE 18:2) is the most abundant cholesteryl ester species in human plasma. nih.gov

Table 2: Findings from Hyphenated Mass Spectrometry Techniques

| Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| GC-MS with Cold EI | Human Serum | Cholesteryl esters are the most abundant lipids; characterized by a dominant m/z=368 fragment. Cholesteryl C18 (linoleate, etc.) are most prevalent. | avivanalytical.com |

| LC-MS/MS | Human Plasma | Cholesteryl linoleate (CE 18:2) is the most abundant species, accounting for approximately 41% of total cholesteryl esters. | nih.gov |

| LC-MS/MS | Mammalian Cells & Tissues | Developed a robust, high-throughput method for identifying and quantifying cholesterol and 19 different cholesteryl esters, which are predominantly mono- and polyunsaturated variants. | biorxiv.orgbiorxiv.org |

| Precursor Ion Scanning LC-MS/MS | Biological Extracts | All cholesteryl esters fragment to a common cholesteryl cation (m/z 369.3), enabling selective detection of this entire lipid class. | nih.gov |

Ambient Ionization Mass Spectrometry (AIMS) for Rapid Analysis

Ambient Ionization Mass Spectrometry (AIMS) represents a class of techniques that permit the direct analysis of samples in their native state with minimal or no prior preparation. nih.govnih.govmdpi.com This approach is particularly advantageous for the rapid screening and spatial mapping of lipids on surfaces. uow.edu.au

Desorption Electrospray Ionization (DESI) is a prominent AIMS technique that has been successfully used for lipid analysis. springernature.com In DESI-MS, a charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes that are then drawn into the mass spectrometer. springernature.com This method allows for the in situ analysis of unmodified samples, eliminating the need for extraction and chromatographic separation steps. springernature.com DESI-MS can generate comprehensive lipid profiles from minute and complex samples, such as single mammalian oocytes, and can detect a wide array of lipid classes, including cholesterol derivatives like cholesteryl esters. springernature.com The speed and minimal sample handling make AIMS a powerful tool for high-throughput lipidomic analysis. nih.govmdpi.com

Quantitative Determination Methodologies and Sensitivity Considerations

Accurate quantification of this compound is crucial for understanding its role in biological processes. Several methodologies are available, each with its own level of sensitivity and specificity.

Radiolabeling: A classic approach for quantitative studies involves the use of radiolabeled analogs, such as ³H-cholesteryl linoleyl ether. ahajournals.orgahajournals.org After introducing the labeled compound into a biological system, lipids are extracted, and the amount of ³H-cholesteryl linoleyl ether is determined by measuring its radioactivity via liquid scintillation counting. nih.govahajournals.org This method can be used to trace the metabolic fate and measure the influx of the compound into tissues. ahajournals.org

Enzymatic Assays: Commercially available kits provide a simple method for quantifying total cholesteryl esters. sigmaaldrich.commerckmillipore.com These assays typically involve a two-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesteryl esters to yield free cholesterol. Second, the resulting cholesterol is oxidized by cholesterol oxidase to produce hydrogen peroxide, which then reacts with a probe to generate a colorimetric or fluorometric signal. The amount of cholesteryl ester is determined by subtracting the value of free cholesterol (measured in a parallel reaction without esterase) from the total cholesterol value. sigmaaldrich.com Fluorometric detection is generally 4 to 10 times more sensitive than colorimetric detection. merckmillipore.com

Mass Spectrometry: Hyphenated mass spectrometry techniques offer the most specific and sensitive quantification. Using stable isotope-labeled internal standards, both GC-MS and LC-MS/MS can provide precise quantification. nih.govnih.gov A high-temperature GC-MS method reported limits of quantification (LOQ) for various cholesteryl esters in the range of 0.2 to 10.0 μg/mL. nih.gov A targeted LC-MS/MS study determined the absolute concentration of total cholesteryl esters in the plasma of preadolescents to be approximately 862-871 pmol/μL. nih.gov

Table 3: Quantitative Methodologies and Sensitivity for Cholesteryl Esters

| Methodology | Principle | Sensitivity / Quantitative Data | Reference |

|---|---|---|---|

| Radiolabeling with ³H | Tracer analysis followed by liquid scintillation counting. | Allows for influx measurement (e.g., 0.8-3.4 µg CE/cm²/hr into aorta). | ahajournals.org |

| Enzymatic Assay (Fluorometric) | Esterase hydrolysis followed by cholesterol oxidation and reaction with a fluorescent probe. | Can detect 0.02-1 µg/well; 4-10 fold more sensitive than colorimetric method. | merckmillipore.com |

| Enzymatic Assay (Colorimetric) | Esterase hydrolysis followed by cholesterol oxidation and reaction with a colorimetric probe. | Measures absorbance at ~570 nm. | |

| High-Temperature GC-MS | Gas chromatography separation followed by mass spectrometric detection. | Limit of Quantification (LOQ): 0.2–10.0 μg/mL for various CEs. | nih.gov |

| Targeted LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry. | Absolute concentration of total CEs in plasma: ~862-871 pmol/μL. | nih.gov |

Biological Roles and Metabolic Tracing in Model Systems

Distribution and Localization in Non-Human Biological Tissues and Fluids

The distribution of cholesteryl linoleyl ether has been extensively studied in various animal models to understand the fate of lipoprotein-derived cholesteryl esters.

Following injection of labeled lipoproteins containing this compound in rats, the liver is consistently identified as the primary site of uptake. nih.govnih.gov Studies have shown that a significant percentage of the injected dose accumulates in the liver within hours and can be retained for extended periods. nih.govnih.govnih.gov For instance, after injecting very low-density lipoproteins (VLDL) labeled with [3H]this compound into rats, over 80% of the injected dose was recovered in the liver between 3 and 48 hours. nih.gov Similarly, when human low-density lipoprotein (LDL) labeled with the same tracer was injected into rats, the liver accounted for 28% of the recovered dose after 24 hours. nih.gov

Other organs also take up this compound, albeit to a lesser extent. These include the spleen, lungs, heart, and adrenal glands. nih.gov The carcass, representing a composite of various tissues, also accounts for a substantial portion of the distributed tracer. nih.govnih.gov The specific distribution can be influenced by the type of lipoprotein carrier and the physiological state of the animal. For example, pretreatment of rats with estradiol (B170435) led to a five-fold increase in the adrenal uptake of [3H]this compound-labeled high-density lipoprotein (HDL). nih.gov

In rabbits, a model often used for atherosclerosis research, this compound has been instrumental in tracking the accumulation of cholesteryl esters in the aorta. ahajournals.org These studies have demonstrated that the tracer is retained in atheromatous lesions for long periods, providing a quantitative marker for studying the regression of these lesions. ahajournals.org

The distribution is not only organ-specific but also depends on the type of lipoprotein used to deliver the tracer. For example, chylomicrons labeled with this compound are primarily taken up by hepatocytes, while acetylated LDL carrying the same tracer is preferentially ingested by non-parenchymal cells of the liver and spleen. nih.gov This differential uptake leads to different retention times within the liver, with the tracer from chylomicrons being eliminated more rapidly through the bile. nih.gov

Table 1: Organ Distribution of [3H]this compound in Rats After Injection with Labeled Lipoproteins

| Organ | % of Injected Dose (VLDL Carrier) nih.gov | % of Injected Dose (LDL Carrier) nih.gov | % of Injected Dose (HDL Carrier) nih.gov |

|---|---|---|---|

| Liver | >80% (3-48h) | 28% (24h) | 29-41% (peak at 48h) |

| Spleen | 0.7-1.5% (3-48h) | - | - |

| Lung | 0.2-0.5% (3-48h) | - | - |

| Heart | 0.1% (3-48h) | - | - |

| Adrenal | 0.2-0.4% (3-48h) | - | - |

| Small Intestine | - | 6% (24h) | - |

| Carcass | - | 34% (24h) | 30% |

Data is compiled from multiple studies and represents findings at specific time points.

The utility of this compound as a tracer has been validated in a variety of animal models and cell lines. In rats, it has been used to trace the fate of cholesteryl esters from VLDL, LDL, and HDL. nih.govnih.govnih.gov Rabbit models have been crucial for studying the role of cholesteryl ester uptake in the development and regression of atherosclerosis. ahajournals.orgahajournals.org

In vitro studies using cultured cells have provided more granular insights into the mechanisms of uptake. Human skin fibroblasts and aortic smooth muscle cells have been used to demonstrate that LDL-receptor-mediated endocytosis is a key pathway for the internalization of this compound-labeled LDL. ahajournals.orgahajournals.org The non-hydrolyzable nature of the ether linkage results in its accumulation within the cells, confirming its stability. ahajournals.org

Other cell lines employed in such research include J774 A.1 macrophages, which are instrumental in studying lipid accumulation in foam cells, a hallmark of atherosclerosis. nih.gov Additionally, HEp-2 cells have been used in lipidome studies to investigate the metabolic consequences of ether lipid precursors. plos.org COS cells have been utilized in transfection studies to explore the role of specific receptors, like scavenger receptor class B type I (SR-BI), in HDL cholesteryl ester uptake. plos.org

Once inside the cell, this compound follows the trafficking pathways of natural cholesteryl esters. Autoradiography of rat liver sections after injection of VLDL labeled with [3H]this compound revealed that the majority of the radioactivity was associated with the cytoplasm of hepatocytes. nih.gov

More detailed studies at the subcellular level have implicated specific organelles in lipid trafficking. Membrane contact sites, which are sub-organelle zones where different organelles come into close proximity, are thought to be crucial for the rapid and efficient transfer of lipids, including cholesterol and its esters. nih.gov While direct visualization of this compound trafficking at this level is challenging, its accumulation in intracellular compartments is consistent with the broader models of inter-organelle lipid transport. nih.gov

Electron microscopy studies have shown that scavenger receptor BI (SR-BI), a key receptor for HDL cholesterol, is often clustered on microvillar extensions of the plasma membrane. molbiolcell.org This suggests that these specialized membrane domains may act as way stations for the trafficking of cholesterol between cells and HDL. molbiolcell.org The movement of lipids between the endoplasmic reticulum and mitochondria is another critical aspect of cellular lipid homeostasis, often occurring at membrane contact sites. researchgate.net

Identification in Specific Animal Models and Cell Lines

Role as a Non-Hydrolyzable Tracer in Lipid Metabolism Research

The primary utility of this compound in research stems from its resistance to hydrolysis by cellular enzymes. nih.gov This property makes it an ideal tracer to follow the physical movement and fate of cholesteryl esters within biological systems, as it is not chemically altered or degraded.

This compound has been instrumental in elucidating the pathways by which different lipoproteins deliver cholesteryl esters to various tissues. By incorporating this tracer into VLDL, LDL, and HDL, researchers have been able to quantify the uptake of cholesteryl esters by specific organs and cell types. nih.govnih.govnih.gov

These studies have confirmed that the liver is the main organ for clearing cholesteryl esters from all major lipoprotein classes in rats. nih.govnih.govnih.gov The use of this compound has also allowed for the differentiation between the uptake of the entire lipoprotein particle and the "selective uptake" of cholesteryl esters, a process particularly important for HDL metabolism where the lipid core is taken up without the degradation of the apolipoprotein shell. nih.gov

In the context of atherosclerosis, tracking the movement of this compound-labeled LDL into the arterial wall of rabbits has provided direct evidence for the influx of lipoprotein-derived cholesterol into atherosclerotic plaques. ahajournals.org

The stability of this compound allows for the quantitative assessment of lipid flux—the movement of lipids into and out of cells and tissues. In vivo, this has been applied to study the dynamics of cholesteryl ester clearance from the circulation and accumulation in various organs over time. nih.govnih.govahajournals.org

In vitro models using cultured cells have enabled a more controlled analysis of lipid flux. For example, by labeling LDL with [3H]this compound, it was possible to measure the rate of its uptake by human skin fibroblasts and demonstrate that this process is mediated by the LDL receptor. ahajournals.org Furthermore, experiments with aortic smooth muscle cells have used this tracer to distinguish between the internalization of LDL particles and the subsequent intracellular accumulation of cholesteryl esters. ahajournals.org These studies are crucial for understanding the cellular mechanisms that contribute to lipid accumulation in pathological conditions like atherosclerosis.

Tracking Lipoprotein-Derived Cholesteryl Ester Uptake and Fate

Interactions with Lipid-Modifying Enzymes and Transport Proteins in Model Systems

While this compound is resistant to hydrolytic enzymes, its interaction with lipid transfer proteins is a key aspect of its behavior as a tracer. One of the most important of these is the cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins in the plasma.

Studies have shown that this compound is transferred by CETP, but at a slower rate than its natural ester counterpart, cholesteryl oleate (B1233923). nih.gov This difference is important to consider when interpreting data from species with significant CETP activity, such as rabbits and humans, as the ether may not perfectly trace the ester in these systems. nih.gov In rats, which have low plasma CETP activity, this discrepancy is less of a concern. nih.gov

The interaction with scavenger receptors, such as SR-BI, is another critical area of study. SR-BI is known to mediate the selective uptake of HDL cholesteryl esters into cells. Experiments using this compound have been pivotal in demonstrating the role of SR-BI in this process in various cell types, including adrenocortical cells and hepatocytes. plos.orgmolbiolcell.org

Interplay with Cholesteryl Ester Transfer Protein (CETP) Activity

Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, playing a crucial role in the metabolism of high-density lipoprotein (HDL) and the reverse cholesterol transport pathway. ahajournals.orgahajournals.orgresearchgate.net this compound has been used as an analog to study CETP-mediated transfer processes; however, research indicates that it is not a perfect tracer for its ester counterpart in this context. nih.gov

Despite the kinetic differences, this compound has been valuable in demonstrating the functional role of CETP. Studies have shown that CETP can promote the efflux of this compound from cultured smooth muscle cells and extracellular matrices, simulating its potential role in removing cholesterol from atherosclerotic lesions. ahajournals.org In transgenic mice expressing human CETP, the protein facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, a key step in reverse cholesterol transport. jci.org

| Study Focus | Model System | Key Finding |

| Transfer Rate Comparison | In vitro assay (human & rabbit plasma) | CETP transfers cholesteryl esters about twice as fast as cholesteryl ethers. nih.gov |

| In vivo Clearance | Rabbit | CETP inhibition delays the clearance of cholesteryl ether-labeled HDL from plasma. nih.gov |

| Cholesterol Efflux | Cultured Smooth Muscle Cells | CETP promotes the efflux of this compound from cells and extracellular matrix. ahajournals.org |

| Reverse Cholesterol Transport | CETP Transgenic Mice | CETP expression leads to a reduction in HDL cholesterol levels, indicating transfer to other lipoproteins. jci.org |

Effects on Cholesterol Esterase Activity and Lipid Homeostasis

A primary characteristic of this compound is its resistance to hydrolysis by mammalian cholesterol esterases. pnas.org This property is the very reason it is an effective tracer for cholesteryl esters, as it accumulates within cells after uptake, allowing for quantification of lipid delivery independent of subsequent metabolic breakdown. ahajournals.org

Studies using the Caco-2 cell line, a model for the intestinal epithelium, have shown that while pancreatic cholesterol esterase increases the cellular uptake of micellar cholesteryl oleate, it also facilitates the uptake of the non-hydrolyzable this compound. nih.govresearchgate.net However, the maximum uptake of the ether analog was only about 50% of that observed for the natural cholesteryl oleate, highlighting a difference in how the enzyme handles the two substrates. nih.govresearchgate.net

Proposed Physiological Functions in Cellular and Animal Models

As a research tool, this compound has helped to formulate hypotheses about the physiological roles of natural cholesteryl esters in various cellular processes.

Contribution to Membrane Structure and Dynamics

The presence of lipids with ether linkages, as opposed to the more common ester linkages, can influence the physical properties of cellular membranes. nih.gov While direct studies on this compound's effect on membranes are less common, research on related ether-linked lipids provides valuable insights.

Molecular dynamics simulations and experimental work have shown that substituting an ester linkage with an ether linkage can alter membrane hydration, dipole potential, and the behavior of other membrane components like cholesterol. nih.govnih.gov Ether lipids tend to create a less hydrated and more ordered environment within the lipid bilayer. nih.govacs.org This alteration in the membrane environment can, in turn, affect the transmembrane movement, or "flip-flop," of cholesterol. nih.gov Some studies suggest that the presence of ether lipids facilitates cholesterol's movement between the leaflets of the membrane bilayer. nih.gov This could have significant implications for how cholesterol is distributed and accessed within the cell membrane, potentially influencing the formation of lipid rafts and the function of membrane-bound proteins. nsf.gov

Involvement in Intracellular Lipid Droplet Dynamics

Intracellular lipid droplets are dynamic organelles that serve as the primary sites for storing neutral lipids, including triglycerides and cholesteryl esters. ijbs.com this compound, being a non-hydrolyzable analog, is trafficked to and stored within these lipid droplets after cellular uptake. nih.gov This makes it an excellent probe for studying the formation and fate of these organelles.

Studies in various cell types, including macrophages and steroidogenic cells, have shown that lipoprotein-derived this compound is efficiently incorporated into lipid droplets. nih.govnih.gov The accumulation of this tracer within lipid droplets has been used to quantify the selective uptake of cholesteryl esters from lipoproteins, a process critical for foam cell formation in atherosclerosis and for hormone production in steroidogenic tissues. nih.govnih.gov For example, in luteal cells, fluorescently labeled cholesterol is tracked from endosomes to lipid droplets for storage, and upon hormonal stimulation, it is mobilized from these droplets to the mitochondria for progesterone (B1679170) synthesis. nih.gov The use of non-hydrolyzable analogs helps to isolate the trafficking and storage steps from the subsequent mobilization and hydrolysis, providing clarity on the dynamic interplay between lipid uptake, storage, and utilization.

Insights into Reverse Cholesterol Transport (RCT) Mechanisms

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a pathway considered crucial for preventing atherosclerosis. ahajournals.orgresearchgate.net this compound has been employed as a tracer to follow the movement of cholesteryl esters within the RCT pathway. researchgate.net

By labeling HDL with this compound, researchers have tracked its journey from the plasma to various tissues, particularly the liver, adrenal glands, and ovaries. pnas.orgresearchgate.net These studies have been fundamental in establishing the concept of "selective uptake," where the cholesteryl ester core of HDL is taken up by cells at a much higher rate than the HDL particle itself. pnas.orgnih.gov The non-hydrolyzable nature of the ether tracer ensures that it remains trapped within the tissues after uptake, providing a cumulative measure of this selective delivery process. pnas.org

Mechanistic Investigations in Experimental Biological Models

In Vitro Cellular Models for Cholesteryl Linoleyl Ether Research

A range of cultured cell types are utilized to investigate the cellular metabolism of this compound, each selected for its relevance to lipid metabolism and atherosclerosis.

Fibroblasts: Human skin fibroblasts are a common model to study lipoprotein metabolism. ahajournals.org They are used to investigate the uptake of this compound when incorporated into low-density lipoproteins (LDL), providing insights into receptor-mediated endocytosis. ahajournals.org Studies have utilized both normal fibroblasts and those from individuals with genetic defects in lipoprotein receptors, such as apo B,E receptor-negative cells, to dissect specific uptake pathways. ahajournals.orgnih.gov

Smooth Muscle Cells (SMCs): Aortic smooth muscle cells are critical in the development of atherosclerotic plaques. ahajournals.orgahajournals.orgresearchgate.net Cultured arterial SMCs are used to examine the accumulation of cholesteryl esters and the role of this compound in this process, particularly when cells are exposed to high concentrations of LDL. ahajournals.org The interaction between SMCs and macrophages, another key cell type in atherosclerosis, is also studied using co-culture systems or by treating SMCs with macrophage-conditioned media to understand how factors secreted by macrophages influence lipid uptake in SMCs. nih.gov

Macrophages: Macrophages, particularly mouse peritoneal macrophages and macrophage-like cell lines such as J-774, are extensively used to study the uptake of modified lipoproteins and the formation of foam cells, a hallmark of atherosclerosis. nih.govahajournals.org These models are instrumental in understanding the preferential uptake of cholesteryl esters from high-density lipoproteins (HDL) and the subsequent intracellular handling of these lipids. nih.gov

Hepatocyte Cultures: Primary cultures of rat hepatocytes are employed to investigate the liver's role in cholesteryl ester metabolism. nih.govcapes.gov.bracs.org These models allow for the study of the uptake of this compound from HDL and its subsequent metabolic fate within the liver cells. nih.govnih.gov

Table 1: Cell Culture Systems in this compound Research

| Cell Type | Species of Origin | Key Research Focus |

| Fibroblasts | Human | LDL metabolism, receptor-mediated endocytosis. ahajournals.orgnih.gov |

| Smooth Muscle Cells | Human, Rat | Cholesteryl ester accumulation, interaction with macrophages. ahajournals.orgnih.gov |

| Macrophages | Mouse | Foam cell formation, HDL cholesteryl ester uptake. nih.gov |

| Hepatocytes | Rat | Hepatic uptake and metabolism of HDL cholesteryl esters. nih.govnih.gov |

The non-hydrolyzable nature of the ether bond in this compound makes it an invaluable tracer for quantifying the uptake and accumulation of lipoprotein-derived cholesteryl esters, as it resists intracellular degradation. ahajournals.org

Uptake Mechanisms: Studies using 3H-labeled this compound ([3H]CLE) incorporated into lipoproteins have shown that its uptake can occur through various pathways. In fibroblasts, [3H]CLE-labeled LDL uptake is mediated by the apo B,E receptor, similar to native LDL. ahajournals.org In macrophages, there is a preferential uptake of the cholesteryl ester moiety from HDL compared to the protein component, suggesting a selective uptake mechanism. nih.gov Furthermore, lipoprotein lipase (B570770) has been shown to facilitate the transfer of this compound from liposomes to cultured cells like fibroblasts and endothelial cells. nih.gov

Internalization and Intracellular Accumulation: Once taken up, this compound accumulates within the cells due to its resistance to hydrolysis by cellular enzymes. ahajournals.org This allows for the accurate measurement of the total amount of lipoprotein-derived cholesteryl ester that has entered the cell over time.

Efflux Pathways: While this compound itself is largely retained within cells, it is used in models to understand the potential for cholesteryl ester efflux. For instance, studies have investigated the role of cholesteryl ester transfer protein (CETP) in promoting the efflux of [3H]CLE from cultured smooth muscle cells and macrophages, simulating the removal of cholesteryl esters from the arterial wall. ahajournals.orgahajournals.org These experiments often involve pre-loading cells with [3H]CLE and then measuring its release into the medium in the presence of potential efflux mediators. ahajournals.orgahajournals.org

The introduction of this compound into cellular models allows for the examination of its impact on various cellular processes, primarily related to lipid metabolism.

Lipid Loading and Trafficking: In cultured arterial smooth muscle cells, exposure to LDL containing this compound leads to the accumulation of cellular cholesterol and cholesteryl esters, mimicking the lipid loading seen in atherosclerosis. ahajournals.org The use of this non-hydrolyzable analog helps to distinguish between the direct uptake of cholesteryl esters and the process of hydrolysis followed by re-esterification. ahajournals.org Studies in macrophages have shown that the uptake of this compound from HDL can be modulated by the cholesterol content of the cells, indicating a regulatory link between cellular cholesterol levels and lipoprotein uptake. nih.gov The intracellular trafficking of lipids derived from lipoproteins is a key area of investigation, with evidence suggesting that different pathways exist for cholesterol derived from various lipoprotein sources. nih.gov

Analysis of Cellular Uptake, Internalization, and Efflux Pathways

In Vivo Animal Models for Systemic Studies

To study the systemic fate and biodistribution of this compound, various animal models are employed, each with specific characteristics that make them suitable for particular research questions.

Rabbits: Rabbits, particularly those fed a high-cholesterol diet, are a well-established model for atherosclerosis research. ahajournals.orgahajournals.org They are used to study the influx of plasma cholesteryl esters into the aortic wall and the regression of atherosclerotic plaques. ahajournals.orgahajournals.org The use of this compound in these models allows for the quantification of cholesteryl ester accumulation in lesions. ahajournals.org However, it's important to note that in animals with significant plasma cholesteryl ester transfer protein (CETP) activity, like rabbits, cholesteryl ethers may not perfectly trace the corresponding cholesteryl esters. nih.gov

Rats: Rats are often used to study the general metabolism and tissue distribution of lipoproteins. nih.gov They are particularly useful for investigating the role of the liver in clearing lipoproteins from the circulation. nih.govnih.gov Studies in rats have been instrumental in demonstrating the selective uptake of HDL cholesteryl esters by the liver and adrenal glands. nih.gov

Mice: Mice, especially genetically modified strains such as those lacking specific lipoprotein receptors or apolipoproteins (e.g., ApoE-/-), are powerful tools for dissecting the molecular mechanisms of lipid metabolism and atherosclerosis. researchgate.net They are used to study processes like reverse cholesterol transport from macrophages to feces. researchgate.net

Table 2: Animal Models in this compound Research

| Animal Model | Key Research Applications |

| Rabbit | Atherosclerosis studies, plasma cholesteryl ester influx into aorta. ahajournals.orgahajournals.org |

| Rat | General lipoprotein metabolism, hepatic uptake of cholesteryl esters. nih.govnih.gov |

| Mouse | Mechanistic studies using genetically modified strains, reverse cholesterol transport. researchgate.net |

The experimental design for in vivo studies typically involves labeling lipoproteins with radioactive this compound (e.g., [3H]CLE) and injecting them into the animal model.

Tracer Administration: Autologous serum or specific lipoprotein fractions labeled with [3H]CLE are injected intravenously into the animals. ahajournals.org The clearance of the tracer from the plasma is monitored over time by taking blood samples at various intervals. ahajournals.orgnih.gov

Biodistribution Studies: After a specific period, the animals are euthanized, and various organs and tissues are collected to determine the distribution of the radioactive tracer. ahajournals.orgnih.gov This allows researchers to identify the primary sites of lipoprotein cholesteryl ester uptake. In rats, for example, a significant portion of injected [3H]CLE from LDL is recovered in the liver, small intestine, and carcass. nih.gov These studies have been crucial in establishing the concept of selective uptake, where the cholesteryl ester moiety of HDL is taken up by tissues like the liver and steroidogenic organs at a faster rate than the apolipoprotein component. nih.gov

Experimental Design for Tracer Administration and Biodistribution Studies

Advanced Imaging Techniques for Spatiotemporal Analysis

Mass Spectrometry Imaging (MSI) is a powerful label-free technology used to map the spatial distribution of biomolecules, including lipids, directly within tissue sections. nih.govresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) allow for the generation of compound-specific images that reveal localization at a subcellular to whole-tissue level. nih.gov While MSI has been applied to map the distribution of cholesterol in various biological specimens, its direct application to this compound is not extensively documented. nih.govresearchgate.net

A significant challenge in the MSI of neutral sterols like cholesterol and its ethers is their poor ionization efficiency under typical experimental conditions. researchgate.net To overcome this, researchers have developed on-tissue chemical derivatization strategies. mdpi.comresearchgate.net These methods involve reacting the target molecule on the tissue slice with a chemical agent that imparts a permanent charge or enhances ionization, thereby significantly improving detection sensitivity. mdpi.com For instance, Girard's Reagent T has been successfully used as a derivatization agent to enhance the detection of fatty acids in brain tissue by over 1000-fold. mdpi.com In principle, a similar on-tissue derivatization approach could be adapted for the imaging of this compound, allowing for precise localization in tissues like the aorta or liver and providing a deeper understanding of its accumulation in specific micro-anatomical structures.

Fluorescence microscopy provides a means to visualize the distribution and dynamics of molecules in living cells. nih.gov Since this compound is not intrinsically fluorescent, its trafficking and localization at the cellular level are studied using fluorescently labeled analogues. nih.gov A significant challenge in this approach is to create analogues that are sufficiently bright for imaging while minimizing structural changes that could alter their biological behavior compared to the native molecule. nih.govsdu.dk

Instead of directly labeling the bulky cholesteryl ether, studies often utilize fluorescently labeled lipoproteins or fluorescent lipid analogues that are co-transported with it. For example, the fluorescent lipid dye DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) can be incorporated into the core of HDL particles. nih.gov These DiI-HDL particles are then used as a proxy to study the process of selective lipid uptake, a pathway central to the function of receptors like SR-BI (Scavenger Receptor Class B Type I). nih.gov By observing the cellular uptake of DiI, researchers can pharmacologically probe the mechanisms of HDL lipid transport. nih.gov Other studies use intrinsically fluorescent cholesterol mimics, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), to investigate sterol transport pathways. nih.govsdu.dk While these probes are analogues of cholesterol rather than cholesteryl esters, they provide valuable insights into the general cellular machinery responsible for sterol trafficking, which is relevant to the ultimate fate of cholesterol derived from cholesteryl ester hydrolysis. nih.gov

Mass Spectrometry Imaging (MSI) for Tissue Localization

Molecular Biology and Biochemical Approaches

Investigating the biological impact of lipid accumulation, a process often traced with this compound, requires understanding the corresponding changes in gene and protein expression. Molecular biology techniques are employed to analyze the expression of genes involved in lipid synthesis, transport, and regulation.

Studies have shown that perturbations in lipid levels lead to significant transcriptional regulation of key metabolic genes. For example, supplementation with omega-3 polyunsaturated fatty acids, which alters plasma lipid profiles, was found to down-regulate the expression of Apolipoprotein CII (Apo CII) and up-regulate the low-density lipoprotein receptor (LDLR) in dyslipidemic individuals. nih.gov The expression of nuclear receptors that act as master regulators of lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptor (RXR), is also frequently modulated. nih.gov In other models, exercise training was shown to favorably alter the expression of genes in macrophages and the aortic arch, including increasing PPAR gamma and ABCA1 (ATP-binding cassette transporter A1), which are involved in cholesterol efflux, thereby helping to prevent cholesterol accumulation in the arterial wall. frontiersin.org Analysis of these genetic markers provides a mechanistic link between the observed tissue accumulation of lipids and the cellular response to them.

Table 2: Key Genes in Lipid Metabolism and Their Functions This table lists genes whose expression is often analyzed in studies of lipid metabolism.

| Gene Symbol | Protein Name | Function in Lipid Metabolism | Reference |

| PPARα/γ | Peroxisome Proliferator-Activated Receptor Alpha/Gamma | Nuclear receptors that regulate fatty acid oxidation and lipid storage. | nih.govfrontiersin.org |

| LDLR | Low-Density Lipoprotein Receptor | Mediates the endocytosis of cholesterol-rich LDL. | nih.gov |

| ABCA1 | ATP-Binding Cassette Transporter A1 | Mediates the efflux of cholesterol from cells to HDL. | frontiersin.org |

| Apo CII | Apolipoprotein CII | An essential cofactor for the enzyme lipoprotein lipase (LPL). | nih.gov |

| SR-BI | Scavenger Receptor Class B Type I | Receptor that mediates selective uptake of cholesteryl esters from HDL. | nih.gov |

| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins. | researchgate.net |

Enzyme activity assays are fundamental for confirming the biochemical properties of this compound in experimental models. The defining feature of CLE is its resistance to enzymatic hydrolysis due to the stable ether bond, in contrast to the ester bond of natural cholesteryl esters like cholesteryl oleate (B1233923) or cholesteryl linoleate (B1235992). nih.govnih.gov

Assays for cholesterol esterase (or cholesteryl ester hydrolase, EC 3.1.1.13) are used to demonstrate this stability. sigmaaldrich.com In a typical assay, a substrate is incubated with a source of the enzyme, such as cell lysates or purified protein, and the generation of a product (cholesterol and a fatty acid) is measured. sigmaaldrich.com When this compound is used as the substrate in such an assay, no significant hydrolysis is detected, confirming its utility as a non-metabolizable tracer. nih.govsemanticscholar.org For example, studies with cultured rat hepatocytes have shown that while the cells take up CLE and cholesteryl esters at the same rate, only the natural esters are hydrolyzed intracellularly to release fatty acids. nih.gov This resistance to hydrolysis is the cornerstone of its application, as it ensures that the label accumulates in tissues solely as a function of uptake, without loss due to enzymatic degradation. ahajournals.org

Computational and Theoretical Approaches in Cholesteryl Linoleyl Ether Research

Molecular Dynamics Simulations of Lipid Interactions in Membranes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of cholesteryl linoleyl ether, MD simulations have been instrumental in understanding its interactions within lipid membranes and lipoproteins. Although direct simulations of this compound are less common in the literature, studies on structurally similar cholesteryl esters, such as cholesteryl oleate (B1233923), provide significant insights.

Atomistic MD simulations have been used to model the behavior of cholesteryl esters within high-density lipoprotein (HDL)-sized lipid droplets and planar lipid trilayers. core.ac.uk These simulations reveal that cholesteryl esters are primarily located in the core of these structures. core.ac.uk Within the core of lipid droplets or trilayers, the sterol moiety of the cholesteryl esters shows a broad orientational distribution, being largely isotropic or slightly parallel to the system's normal deep within the core. core.ac.uk However, as the cholesteryl ester molecules approach the phospholipid monolayer at the surface, the orientation of the sterol moiety shifts to a perpendicular arrangement with respect to the normal. core.ac.uk

The conformation of cholesteryl esters within the phospholipid monolayer is also a critical factor in their metabolic processing. Simulations have shown that the conformation can vary from a "horseshoe-like" shape to a more extended form. core.ac.uk The solubilization and conformation of these esters in the phospholipid monolayer are thought to be key regulatory factors in their transport and hydrolysis by enzymes. core.ac.uk

MD simulations of isotropic systems of cholesteryl oleate, which mimic the core of low-density lipoprotein (LDL) particles, have shown that while the system lacks translational order, there is significant short-range orientational order between molecules. nih.govnih.gov The diffusion of these molecules is a slow process, with a diffusion coefficient significantly lower than that observed in ordered lipid membrane domains. nih.govnih.gov These simulations also provide details on the intramolecular ordering, noting that the bonds along the oleate chain are weakly ordered relative to the sterol structure. nih.govnih.gov

The interaction of cholesterol, the parent molecule of cholesteryl esters, with lipid bilayers has also been extensively studied using MD simulations. These studies have shown that cholesterol induces local ordering of hydrocarbon chains in the fluid phase of a lipid bilayer. nih.gov This ordering effect is a key aspect of how cholesterol and its esters influence membrane properties.

Table 1: Key Findings from Molecular Dynamics Simulations of Cholesteryl Esters and Related Molecules

| Simulated System | Key Findings | References |

| Spherical HDL-sized lipid droplet and planar lipid trilayer with palmitoyl-oleoyl-phosphatidylcholine (POPC) and cholesteryl oleate (CO) | CO is located in the core. Sterol moiety orientation changes from isotropic/parallel in the core to perpendicular near the phospholipid monolayer. CO conformation varies from horseshoe-like to extended in the monolayer. | core.ac.uk |

| Isotropic system of cholesteryl oleate (CO) | Absence of translational order, but significant short-range orientational order. Slow diffusion of CO molecules. Weak ordering of the oleate chain bonds relative to the sterol structure. | nih.govnih.gov |

| Model membrane with inserted cholesterol | Cholesterol induces local ordering of hydrocarbon chains in the fluid phase of the lipid bilayer. | nih.gov |

In Silico Modeling of Enzyme-Substrate Interactions (e.g., Cholesterol Esterase)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between enzymes and their substrates or inhibitors. In the context of this compound, understanding its interaction with enzymes like cholesterol esterase (also known as cholesteryl ester hydrolase) is crucial for elucidating its metabolic fate.

Cholesterol esterase is an enzyme that catalyzes the hydrolysis of cholesteryl esters into cholesterol and fatty acids. rjptonline.orgresearchgate.net It belongs to the α/β-hydrolase fold family and utilizes a Ser-Asp-His catalytic triad (B1167595) for its function. rjptonline.orgmdpi.com Molecular docking studies have been employed to investigate the binding of various compounds to the active site of cholesterol esterase to identify potential inhibitors. rjptonline.orgmdpi.comresearchgate.net

These studies typically involve docking a library of small molecules (ligands) into the three-dimensional structure of the cholesterol esterase. The binding affinity is then calculated based on scoring functions that estimate the free energy of binding. For instance, in silico studies have evaluated the inhibitory potential of flavonoids and other natural compounds against cholesterol esterase. researchgate.net The results of these docking studies often reveal key amino acid residues in the enzyme's active site that are critical for substrate binding and catalysis. For human cholesterol esterase, residues such as SER194 and HIS435 in the substrate-binding cavity have been identified as key for complex formation. rjptonline.org

While specific docking studies on this compound as a substrate for cholesterol esterase are not extensively detailed in the provided search results, the methodology is directly applicable. Such studies would involve creating a 3D model of this compound and docking it into the active site of cholesterol esterase. The analysis of the resulting complex would provide insights into the binding mode, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ether and the enzyme, and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of hydrolysis and for designing molecules that can modulate the activity of this enzyme.

Table 2: Representative In Silico Docking Studies of Cholesterol Esterase

| Study Focus | Key Findings | References |

| Evaluation of 2,6-di-tert-butylphenol (B90309) as a cholesterol esterase inhibitor | The inhibitor showed a binding energy of –5.21 Kcal/mol and an inhibition constant of 150.59 uM. Key interactions with SER194 and HIS435 were identified. | rjptonline.org |

| Investigation of flavonoids as cholesterol esterase inhibitors | Flavonoids showed binding energies ranging from -4.54 kcal/mol to -8.15 kcal/mol, indicating good binding affinity to the enzyme. | researchgate.net |

| Docking of bioactive peptides from yak milk cheese against cholesterol esterase | Peptides showed potential to inhibit cholesterol esterase activity by binding to various amino acid residues, with hydrogen bonds being crucial for stability. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Cholesterol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds. While specific QSAR studies focusing solely on this compound are not prominent, the methodology has been applied to various cholesterol derivatives to predict their biological activities.

For example, a QSAR study on cholesterol-based hydrazone derivatives as insecticidal agents demonstrated that certain molecular descriptors, such as RDF085v and Mor06u, were influential in determining the insecticidal activity. nih.gov This indicates that specific structural features of the cholesterol backbone and its modifications can be quantitatively linked to a biological outcome.

In the context of lipid metabolism, QSAR studies have been conducted on inhibitors of enzymes like cholesteryl ester transfer protein (CETP) and HMG-CoA reductase. semanticscholar.orgmdpi.com For instance, a study on 2-arylbenzoxazole derivatives as CETP inhibitors developed QSAR models that could predict the inhibitory activity based on structural features. semanticscholar.org Similarly, QSAR models have been developed to predict the inhibitory activity of compounds against HMG-CoA reductase, a key enzyme in cholesterol synthesis. mdpi.com

Table 3: Examples of QSAR Studies on Cholesterol-Related Compounds

| Compound Class | Target Activity | Key Descriptors/Findings | References |

| Cholesterol-based hydrazone derivatives | Insecticidal activity | Descriptors like RDF085v, Mor06u, Mor11u, Dv, HATS0v, and H-046 were found to influence activity. | nih.gov |

| 2-Arylbenzoxazole derivatives | CETP inhibition | QSAR models were developed to predict inhibitory activity based on structural features. | semanticscholar.org |

| Various compounds | HMG-CoA reductase inhibition | QSAR models were created to predict inhibitory potential, aiding in the discovery of new cholesterol-lowering agents. | mdpi.com |

Applications in Biochemical Research and Biotechnology Non Clinical Focus

Utilization as a Biochemical Standard and Research Reagent

Cholesteryl linoleyl ether is frequently employed as a biochemical standard and research reagent, primarily due to its nature as a non-hydrolyzable analog of cholesteryl esters. nih.govahajournals.orgliposomes.ca In many experimental contexts, researchers require a stable molecule that can mimic the behavior of endogenous cholesteryl esters without being chemically altered by cellular enzymes. The ether linkage in this compound, as opposed to the ester linkage in its natural counterparts, is resistant to cleavage by mammalian cellular enzymes. nih.gov This characteristic makes it an ideal tracer for studying the metabolic fate of lipoproteins and lipid emulsions. nih.govliposomes.ca

Radiolabeled versions, most commonly with tritium (B154650) (³H), allow for sensitive and quantitative tracking in a variety of experimental systems. nih.govahajournals.org For instance, ³H-cholesteryl linoleyl ether has been used to label low-density lipoproteins (LDL) to accurately quantify their uptake by cells, as the label accumulates intracellularly without being degraded and released from the cell. researchgate.net This provides a cumulative measure of lipoprotein particle uptake. nih.gov

However, it is crucial for researchers to verify the biological stability of commercially available radiolabeled cholesteryl ethers before their use. Studies have shown that some preparations may contain impurities or be susceptible to degradation under certain experimental conditions, which could lead to confounding results. nih.gov Therefore, quality control measures such as thin-layer chromatography are often recommended to ensure the purity and stability of the reagent. nih.govahajournals.org

Development of Novel Analytical Assays for Lipid Profiling and Quantification

The non-degradable nature of this compound makes it an essential component in the development of novel analytical assays for lipid profiling and quantification. researchgate.net Specifically, isotopically labeled this compound, such as ³H-cholesteryl linoleyl ether, serves as a reliable tracer for quantifying the uptake and accumulation of cholesteryl esters in cells and tissues. researchgate.netahajournals.orgaimspress.com

One of the key challenges in studying lipid metabolism is the dynamic nature of cholesteryl esters, which are continuously hydrolyzed and re-esterified within the cell. The use of a non-hydrolyzable analog like this compound circumvents this issue, allowing for a more straightforward and accurate measurement of lipid influx and accumulation. ahajournals.orgresearchgate.net For example, in studies involving cultured cells, the amount of radiolabeled this compound that accumulates within the cells over time can be directly correlated with the uptake of the lipoprotein or lipid particle being studied. researchgate.netahajournals.org

This approach has been instrumental in assays designed to investigate the receptor-mediated endocytosis of lipoproteins. By comparing the uptake of LDL labeled with a protein marker (e.g., ¹²⁵I) and LDL labeled with ³H-cholesteryl linoleyl ether, researchers can dissect the pathways of lipoprotein uptake and processing by cells. researchgate.net Furthermore, the use of this compound has been pivotal in quantitative evaluations of changes in aortic cholesteryl ester content in animal models of atherosclerosis regression. aimspress.com The retention of ³H-cholesteryl linoleyl ether in aortic lesions over long periods provides a stable reference point against which the loss of endogenous cholesteryl esters can be measured. aimspress.com

Table 1: Application of this compound in Analytical Assays

| Assay Type | Purpose | Labeled Compound Used | Key Finding | Reference |

|---|---|---|---|---|

| Lipoprotein Uptake Assay | To quantify the uptake of LDL by human skin fibroblasts. | ³H-cholesteryl linoleyl ether | The labeled ether accumulates intracellularly, providing an accurate measure of LDL uptake via the apo B,E receptor. | researchgate.net |

| Atherosclerosis Regression Study | To provide a quantitative marker for the loss of cholesteryl ester from aortic atheromas. | ³H-cholesteryl linoleyl ether | The compound is retained in the aorta for extended periods, allowing for the quantification of endogenous cholesteryl ester reduction. | aimspress.com |

| Lipid Transfer Studies | To study the transfer of cholesteryl ester from liposomes to cultured cells. | Labeled this compound | The transfer is catalyzed by lipoprotein lipase (B570770) and is dependent on the phospholipid composition of the liposomes. | nih.gov |

Research Tools for Elucidating Lipid Metabolism and Transport Mechanisms

This compound has proven to be an invaluable research tool for unraveling the complex mechanisms of lipid metabolism and transport. nih.govahajournals.orgliposomes.cadntb.gov.ua Its use as a non-metabolizable analog of cholesteryl esters allows researchers to trace the movement and deposition of these lipids in various biological systems, from cultured cells to whole organisms. ahajournals.orgresearchgate.netnih.govplos.org

In studies of lipoprotein metabolism, ³H-cholesteryl linoleyl ether-labeled lipoproteins are used to track the fate of the cholesteryl ester core. liposomes.caresearchgate.netresearchgate.net This has been particularly useful in distinguishing between the uptake of the entire lipoprotein particle and the selective uptake of its cholesteryl ester component. dntb.gov.ua For instance, research has shown that in certain tissues, the cholesteryl ester moiety of high-density lipoprotein (HDL) can be taken up by cells without the concurrent uptake of the apolipoprotein shell. liposomes.cadntb.gov.ua

The compound has also been instrumental in defining the roles of different cell types and enzymes in lipid transport. Studies have used this compound to demonstrate the role of lipoprotein lipase in mediating the transfer of cholesteryl esters from liposomes and chylomicrons to cultured cells, such as mesenchymal rat heart cells and human skin fibroblasts. plos.org Furthermore, it has been used to label various lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), to study their clearance from circulation and uptake by different organs, most notably the liver. researchgate.netresearchgate.net

The stability of this compound also makes it suitable for long-term studies, such as those investigating the accumulation and regression of cholesterol in arterial walls in the context of atherosclerosis research. ahajournals.orgaimspress.com By using this tracer, scientists can gain a clearer understanding of the dynamics of cholesterol deposition and removal from tissues over extended periods.

Table 2: Research Findings Using this compound to Study Lipid Metabolism

| Research Area | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Lipoprotein Metabolism | Intact rats injected with labeled VLDL | The liver is the primary site for the uptake of circulating VLDL cholesteryl ester. | researchgate.net |

| Cellular Lipid Uptake | Cultured human skin fibroblasts | LDL uptake can be accurately quantified as the non-hydrolyzable ether accumulates within the cells. | researchgate.net |

| HDL Metabolism | Intact rats injected with labeled HDL | The liver is a major site for the uptake of HDL cholesteryl ester, and this uptake can occur separately from the protein part of HDL. | liposomes.ca |

| Atherosclerosis | Rabbits with induced aortic atheromas | This compound is retained in atheromatous aortas for long durations, serving as a stable marker to quantify regression. | aimspress.com |

| Enzyme-Mediated Lipid Transfer | Cultured mesenchymal rat heart cells and human skin fibroblasts | Lipoprotein lipase facilitates the transfer of this compound from liposomes to cells. | plos.org |

Integration into Membrane Mimetic Systems and Vesicle Studies

This compound is utilized in the construction and study of membrane mimetic systems and vesicles, such as liposomes and giant unilamellar vesicles (GUVs), to investigate lipid-lipid and lipid-protein interactions. researchgate.netnih.gov These artificial membrane systems provide a controlled environment to study processes that are otherwise difficult to analyze in the complexity of a living cell.

In vesicle studies, labeled this compound is incorporated into unilamellar liposomes to study the transfer of cholesteryl esters to cultured cells. nih.gov Research has shown that the composition of the liposome, particularly the type of phospholipid used, significantly impacts the efficiency of this transfer. For example, liposomes made from phosphatidylcholine or phosphatidylethanolamine (B1630911) are more effective donors of cholesteryl ether than those made from sphingomyelin. nih.gov

While direct studies detailing the incorporation of this compound into GUVs are less common, the behavior of cholesteryl esters, in general, has been a subject of investigation in these systems. researchgate.net GUVs that exhibit phase separation are used as models to understand the formation of lipid domains, which are relevant to the concept of lipid rafts in biological membranes. The integration of non-hydrolyzable analogs like this compound into such systems could offer insights into the stable partitioning of cholesteryl esters within different membrane phases.

Furthermore, the preferential binding of ³H-cholesteryl linoleyl ether-labeled HDL3 to isolated bovine adrenal membranes has been demonstrated, suggesting a role for membrane composition in the selective uptake of cholesteryl esters. nih.gov Such studies, which bridge the gap between simple vesicle models and biological membranes, are crucial for understanding the molecular mechanisms of lipid transport.

Potential as a Component in Nanotechnology and Research-Oriented Delivery Systems (excluding therapeutic application)

In the field of nanotechnology, this compound and similar non-degradable cholesteryl ethers serve as important research tools, particularly in the development and characterization of lipid-based nanoparticles (LNPs) for research-oriented delivery systems. liposomes.caacs.org While the ultimate goal of many LNP platforms is therapeutic, their initial development and optimization heavily rely on non-clinical research applications where stable and traceable components are essential.

The primary role of this compound in this context is as a non-exchangeable and non-biodegradable lipid marker. acs.org When incorporated in trace amounts into LNPs, often in a radiolabeled form like ³H-cholesteryl hexadecyl ether (a close analog), it allows researchers to track the fate of the nanoparticle formulation in vitro and in vivo without the complication of metabolic degradation. acs.org This is crucial for determining the pharmacokinetic profile of the LNPs, including their circulation time, biodistribution, and cellular uptake. acs.org

Emerging Research Areas and Future Directions

Integration with Advanced Lipidomics and Metabolomics Platforms

The fields of lipidomics and metabolomics, which comprehensively analyze lipids and small molecules, are rapidly evolving. sci-hub.secreative-proteomics.com Integrating cholesteryl linoleyl ether into these advanced platforms is a key area of future research. While lipidomics platforms are capable of identifying and quantifying a vast array of lipid species, including various cholesteryl esters, the unique properties of this compound can be leveraged for more dynamic studies. nih.govmetabolon.com

Future research will likely focus on using this compound as a stable isotopic tracer in multi-omics workflows. By labeling the molecule with stable isotopes (e.g., ¹³C, ²H), researchers can track its movement through different lipoprotein particles and its uptake by various tissues with high precision using mass spectrometry-based platforms. sci-hub.se This approach allows for flux analysis, providing a quantitative understanding of the kinetics of cholesteryl ester transport and uptake in both healthy and diseased states.

The synergistic application of lipidomics and metabolomics can further elucidate the downstream metabolic consequences of cholesteryl ester accumulation. sci-hub.secreative-proteomics.com For instance, by introducing labeled this compound into a biological system, researchers can not only trace its path but also measure the resulting changes in other related metabolite pools, such as bile acids, steroid hormones, and inflammatory lipid mediators. This integrated approach offers a global signature of cellular processes and can help identify key enzymatic steps and pathway perturbations related to cholesteryl ester metabolism. sci-hub.se

Table 1: Potential Applications of this compound in Integrated Omics

| Application Area | Research Question | Methodological Approach | Expected Insight |

|---|---|---|---|

| Lipoprotein Dynamics | How quickly are cholesteryl esters transferred between HDL and LDL? | Pulse-chase experiments using isotopically labeled this compound coupled with time-resolved lipidomics. | Quantitative rates of cholesteryl ester transfer protein (CETP) activity in vivo. |

| Tissue-Specific Uptake | Which cell types within an organ are primarily responsible for cholesteryl ester uptake? | Labeled this compound administration followed by mass spectrometry imaging of tissue sections. | Spatially resolved map of cholesteryl ester deposition in complex tissues like the liver or arterial wall. |

| Metabolic Pathway Analysis | What are the downstream metabolic effects of blocking cholesteryl ester hydrolysis? | Comparative metabolomics of systems treated with native cholesteryl esters versus this compound. | Identification of metabolic pathways dependent on the liberation of free cholesterol and fatty acids from cholesteryl esters. |

| Disease Biomarker Discovery | How does the transport and uptake of cholesteryl esters differ in metabolic diseases? | Lipidomic and metabolomic profiling of human subjects after administration of a tracer dose of labeled this compound. | Discovery of kinetic biomarkers for diseases like atherosclerosis or Alzheimer's disease. nih.gov |

Advancements in Stereoselective Synthesis and Derivatization

The chemical synthesis of this compound and its derivatives is crucial for its application in biomedical research. Future advancements will likely focus on more efficient and stereoselective synthetic routes. nih.govmdpi.com Stereoselectivity is important because enzymatic processes in biology are highly specific to the three-dimensional structure of a molecule. Ensuring the synthesis produces the correct stereoisomer (e.g., the 3β-hydroxyl group of cholesterol) is essential for the molecule to be recognized and processed by biological systems in a manner analogous to its natural counterpart. mdpi.com

A significant area of development is the synthesis of isotopically labeled versions of this compound for use as internal standards in mass spectrometry or as in vivo tracers. For instance, methods have been developed for the multi-deuteration of the sterol ring of cholesterol, which can then be esterified to produce highly sensitive and reliable standards for quantitative analysis. nih.gov These stable isotope-labeled standards are critical for improving the accuracy and precision of lipidomic analyses, allowing for the exact quantification of cholesteryl esters in complex biological samples like plasma or tissue homogenates. nih.gov

Future synthetic efforts may also focus on creating novel derivatives of this compound to probe specific biological functions. This could include:

Fluorescently-tagged ethers: Attaching a fluorescent probe to the molecule to allow for its visualization in live cells using advanced microscopy techniques.

Biotinylated ethers: Incorporating a biotin (B1667282) tag to facilitate the purification and identification of proteins that bind to cholesteryl esters within the cell or on the cell surface.

Photo-activatable ethers: Designing derivatives that can be chemically cross-linked to nearby molecules upon exposure to UV light, enabling the mapping of interactions within lipoprotein particles or at the cell membrane.

These advanced derivatives will move beyond simply tracing lipid flux and allow researchers to investigate the specific molecular interactions of cholesteryl esters.

Table 2: Key Synthetic Strategies for Cholesteryl Ether Derivatives

| Derivative Type | Synthetic Approach | Research Application | Reference |

|---|---|---|---|